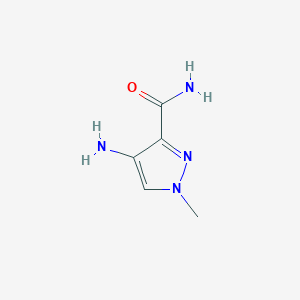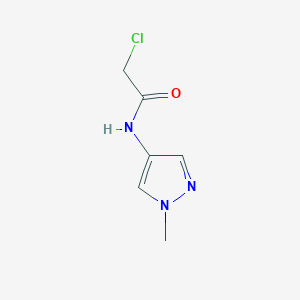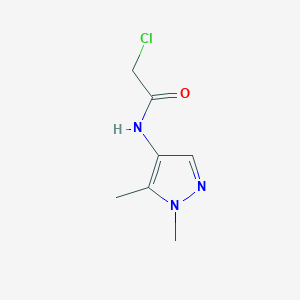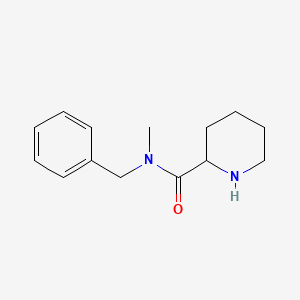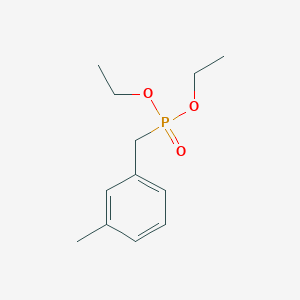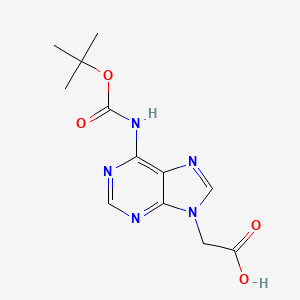
2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid
Overview
Description
The compound “2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid” is a purine derivative with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. The Boc group is a common protecting group used in peptide synthesis . The purine ring is a key component of many biological molecules, including DNA and RNA.
Chemical Reactions Analysis
The Boc group in this compound can be removed under acidic conditions, such as with trifluoroacetic acid . This would yield an amine group, which could then participate in further reactions. The acetic acid moiety could also undergo reactions typical of carboxylic acids.
Scientific Research Applications
Application 1: Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group
- Summary of the Application : The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . A method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates has been reported .
- Methods of Application : The deprotection is achieved using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 h .
- Results or Outcomes : This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma. The yields were up to 90% .
Application 2: Dipeptide Synthesis
- Summary of the Application : tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results or Outcomes : The Boc-AAILs can play multiple roles as the reactant, reaction medium, coupling additive, and CTPA pre-activator .
Application 3: Dual Protection of Amino Functions
- Summary of the Application : This application involves the dual protection of amino functions using Boc. This method is used in the synthesis of multifunctional targets where amino functions often occur .
- Methods of Application : The synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides are highlighted .
- Results or Outcomes : The review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Application 4: Synthesis of Phosphatidylserine and Ornithine
- Summary of the Application : Boc-protected amino acids are used in the synthesis of phosphatidylserine and ornithine .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 5: Preparation of Non-standard Protected Amino Acid Derivatives
- Summary of the Application : The method developed is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 6: Synthesis of Non-standard Protected Amino Acid Derivatives
- Summary of the Application : The method developed is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Future Directions
properties
IUPAC Name |
2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]purin-9-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c1-12(2,3)21-11(20)16-9-8-10(14-5-13-9)17(6-15-8)4-7(18)19/h5-6H,4H2,1-3H3,(H,18,19)(H,13,14,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWXVHALCKHHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



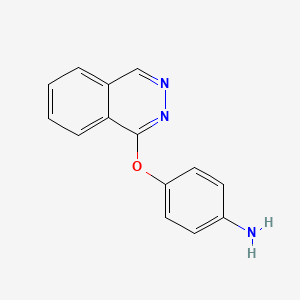
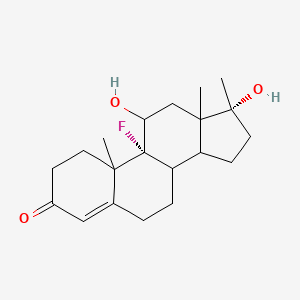
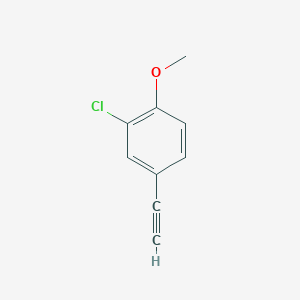
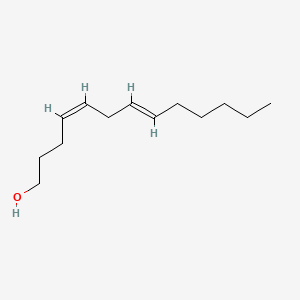
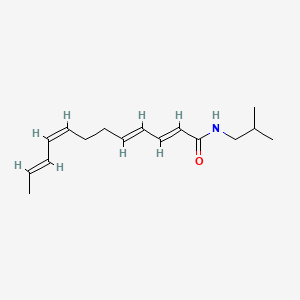
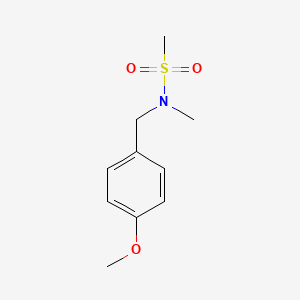
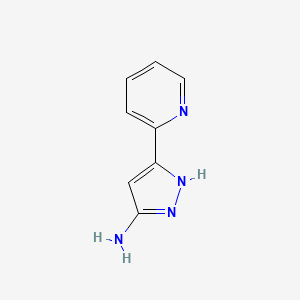
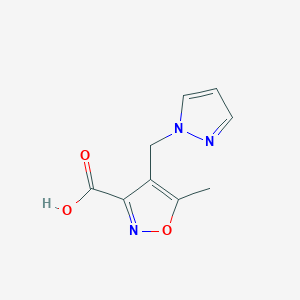
![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
